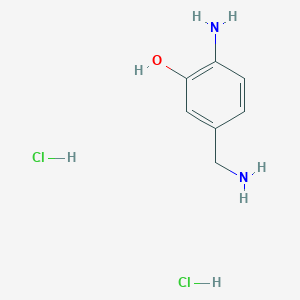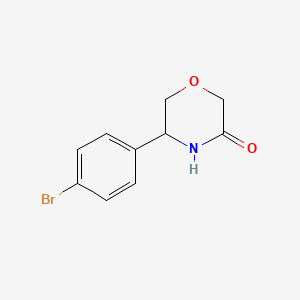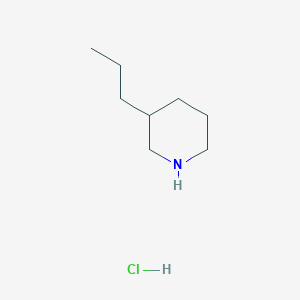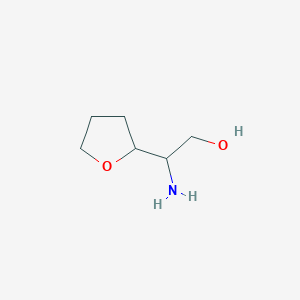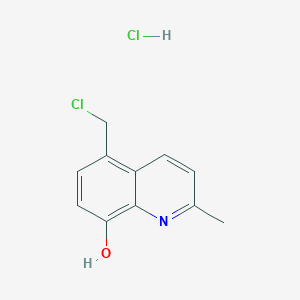
5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride
Overview
Description
5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a chemical compound with the empirical formula C10H8ClNO · HCl . It has a molecular weight of 230.09 . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .
Chemical Reactions Analysis
While specific chemical reactions involving 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are not found in the search results, quinoline derivatives have been widely used as metal ion chelating agents, metal extracting agents, and corrosion inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analysis: 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is used in the synthesis of various metal complexes and ligands, such as the divalent transition metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts (Patel & Patel, 2017). This compound has been involved in the creation of polymers that show potential in applications like yellow–green OLEDs due to their high glass transition temperature, good thermal stability, and strong fluorescence (Qun-bo, Du, & Lu, 2007).
Antimicrobial and Antifungal Applications
- Antimicrobial Properties: The compound has been utilized in developing antimicrobial agents. For instance, its derivatives have shown significant antimicrobial and antifungal activities, which are higher compared to the parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010).
Corrosion Inhibition
- Anti-Corrosion Applications: Derivatives of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride have been studied for their potential as corrosion inhibitors in various environments. For example, certain derivatives demonstrated a high inhibition efficiency of up to 94.7% for carbon steel in a phosphoric acid environment (Faydy et al., 2020).
Radical Scavenging and Antioxidant Properties
- Antioxidant Activities: Some derivatives of this compound exhibit radical scavenging activities, which could be beneficial in developing antioxidants. For instance, a derivative with the phenothiazine group showed high oxidation resistance in a DPPH model system, indicating its potential as an antioxidant (Qian-feng, 2010).
Applications in Drug Delivery Systems
- Prodrug Systems: The compound has been explored in creating prodrug systems for targeted drug delivery. For example, a derivative was used in developing a prodrug system for the selective delivery of drugs to hypoxic tissues (Parveen et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7;/h2-5,14H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZDIILGROSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
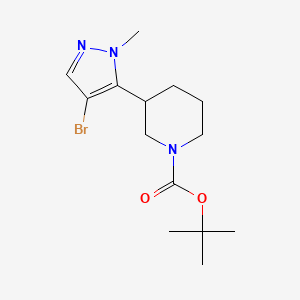
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

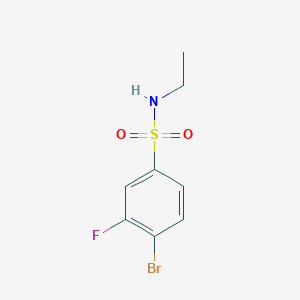
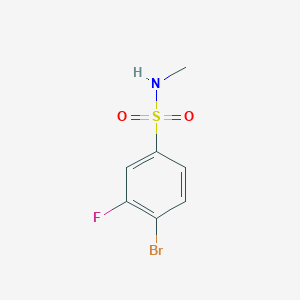
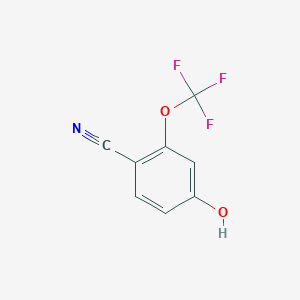
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)
